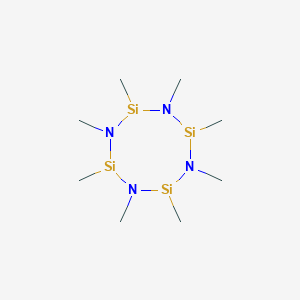

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane is an organosilicon compound with the molecular formula C8H28N4Si4. This compound is characterized by its cyclic structure, consisting of alternating silicon and nitrogen atoms, each bonded to two methyl groups. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane can be synthesized through the reaction of hexamethyldisilazane with silicon tetrachloride. The reaction typically occurs under anhydrous conditions and requires a catalyst, such as a tertiary amine, to facilitate the formation of the cyclic structure. The reaction can be represented as follows:

4(CH3)3SiNH2+SiCl4→(CH3)2Si4N4(CH3)8+4HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form siloxane derivatives.

Reduction: Reduction reactions can lead to the formation of silazane derivatives with different substituents.

Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, to facilitate the exchange of functional groups.

Major Products Formed:

Oxidation: Siloxane derivatives.

Reduction: Silazane derivatives with different substituents.

Substitution: Compounds with various functional groups attached to the silicon atoms.

Applications De Recherche Scientifique

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

Biology: The compound is utilized in the modification of biomolecules and as a protective agent for sensitive biological samples.

Mécanisme D'action

The mechanism of action of 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane involves its ability to form stable bonds with various substrates. The silicon-nitrogen bonds in the compound are highly reactive, allowing it to interact with different molecular targets. This reactivity is harnessed in various applications, such as catalysis and material synthesis. The molecular pathways involved in these interactions depend on the specific application and the nature of the substrates .

Comparaison Avec Des Composés Similaires

Octamethylcyclotetrasiloxane: This compound has a similar cyclic structure but contains oxygen atoms instead of nitrogen atoms.

Hexamethyldisilazane: A simpler silazane compound with two silicon atoms and one nitrogen atom.

Tetramethylsilane: A related organosilicon compound with a linear structure.

Uniqueness: 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane is unique due to its cyclic structure with alternating silicon and nitrogen atoms. This configuration imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .

Activité Biologique

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane (CAS No. 2587-47-5) is an organosilicon compound characterized by its unique cyclic structure composed of alternating silicon and nitrogen atoms, each bonded to two methyl groups. This compound has garnered attention due to its diverse applications in fields such as chemistry, biology, and materials science. Understanding its biological activity is crucial for its safe application in various scientific and industrial contexts.

- Molecular Formula: C8H28N4Si4

- Molecular Weight: 292.68 g/mol

- IUPAC Name: 1,2,3,4,5,6,7,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane

-

Structure:

CN1 Si N Si N Si N Si 1C C C C C C C

The biological activity of this compound can be attributed to its ability to interact with biological molecules through various mechanisms:

- Polymerization: The compound can undergo ring-opening polymerization in the presence of catalysts such as rare earth solid super acids. This property is utilized in synthesizing silicone-based polymers which may have biological applications.

- Modification of Biomolecules: It is used to modify biomolecules and protect sensitive biological samples from degradation.

Toxicity and Irritation

Research indicates that this compound can cause:

- Skin Irritation: Direct contact may lead to irritation.

- Eye Irritation: Serious eye damage may occur upon exposure.

- Respiratory Irritation: Inhalation of vapors can cause respiratory issues.

Research Findings and Case Studies

A limited number of studies have been conducted specifically on the biological activity of this compound. However, relevant findings include:

- Cell Viability Studies:

-

Protective Agent in Biological Samples:

- The compound has been evaluated for its effectiveness as a protective agent in preserving the integrity of biological samples during storage and analysis. Its unique chemical structure allows it to stabilize sensitive biomolecules against environmental degradation.

Applications in Scientific Research

-

Chemical Synthesis:

- It serves as a precursor for synthesizing other organosilicon compounds and is utilized in various chemical reactions due to its reactivity.

-

Biological Applications:

- The compound's ability to modify biomolecules opens avenues for research in drug delivery systems and biosensors.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Respiratory Irritation | Possible |

| Cytotoxicity | Varies by derivative; some exhibit selective toxicity |

| Protective Agent | Effective in stabilizing biomolecules |

Propriétés

Numéro CAS |

2587-47-5 |

|---|---|

Formule moléculaire |

C8H28N4Si4 |

Poids moléculaire |

292.68 g/mol |

Nom IUPAC |

1,2,3,4,5,6,7,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane |

InChI |

InChI=1S/C8H28N4Si4/c1-9-13(5)10(2)15(7)12(4)16(8)11(3)14(9)6/h13-16H,1-8H3 |

Clé InChI |

BGMNUYOGMMCWIX-UHFFFAOYSA-N |

SMILES |

CN1[Si](N([Si](N([Si](N([Si]1C)C)C)C)C)C)C |

SMILES canonique |

CN1[SiH](N([SiH](N([SiH](N([SiH]1C)C)C)C)C)C)C |

Key on ui other cas no. |

2587-47-5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.